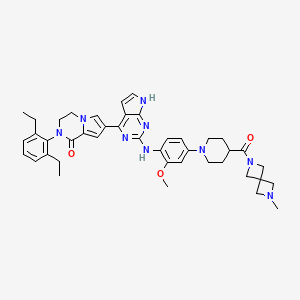
TTK inhibitor 3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TTK inhibitor 3 is a small-molecule inhibitor targeting the threonine tyrosine kinase (TTK), also known as monopolar spindle 1 (MPS1). TTK is a dual-specific protein kinase that plays a crucial role in the spindle assembly checkpoint (SAC), ensuring accurate chromosome segregation during mitosis. This compound has shown promise in preclinical and clinical studies for its potential to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of TTK inhibitor 3 involves several key steps, including the formation of amides and carboxamides, nucleophilic substitution, and preparation of boronic esters. For instance, the amide formation can be achieved by treating a DMF solution of 3-iodo-1H-indazol-5-amine with DIPEA and RCO2H at 0°C, followed by the addition of TBTU . Nucleophilic substitution on 1-fluoro-4-iodobenzene involves the use of NaH and DMF at 0°C, followed by heating at 80-85°C . The preparation of boronic esters typically involves aryliodide or arylbromide, bis(pinacolato)diboron, KOAc, and DMF or DMSO, heated at 85-100°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions for higher yield and purity, using scalable reagents and solvents, and employing efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
TTK inhibitor 3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydride .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
科学的研究の応用
TTK inhibitor 3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
作用機序
TTK inhibitor 3 exerts its effects by selectively binding to the ATP-binding pocket of the TTK enzyme, thereby blocking its kinase activity . This inhibition disrupts the spindle assembly checkpoint, leading to mitotic catastrophe and cell death in cancer cells. The molecular targets and pathways involved include the phosphorylation of serine and threonine residues on various substrates, which are crucial for accurate chromosome alignment and segregation .
類似化合物との比較
Similar Compounds
Similar compounds to TTK inhibitor 3 include:
BAY-1217389: Another TTK inhibitor with similar anticancer properties.
CFI-402257: A TTK inhibitor known for its ability to enhance the efficacy of chemotherapy.
NTRC 0066-0: A TTK inhibitor that has shown complete inhibition of tumor growth in preclinical studies.
Uniqueness
This compound is unique in its ability to selectively target the ATP-binding pocket of TTK, providing a high degree of specificity and potency. Its combination with chemotherapy and radiotherapy has shown enhanced anticancer effects without increasing adverse reactions .
特性
分子式 |
C42H49N9O3 |
|---|---|
分子量 |
727.9 g/mol |
IUPAC名 |
2-(2,6-diethylphenyl)-7-[2-[2-methoxy-4-[4-(6-methyl-2,6-diazaspiro[3.3]heptane-2-carbonyl)piperidin-1-yl]anilino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one |
InChI |
InChI=1S/C42H49N9O3/c1-5-27-8-7-9-28(6-2)37(27)51-19-18-49-22-30(20-34(49)40(51)53)36-32-12-15-43-38(32)46-41(45-36)44-33-11-10-31(21-35(33)54-4)48-16-13-29(14-17-48)39(52)50-25-42(26-50)23-47(3)24-42/h7-12,15,20-22,29H,5-6,13-14,16-19,23-26H2,1-4H3,(H2,43,44,45,46) |
InChIキー |
BNSPEWBMGVWZFC-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=CC=C1)CC)N2CCN3C=C(C=C3C2=O)C4=C5C=CNC5=NC(=N4)NC6=C(C=C(C=C6)N7CCC(CC7)C(=O)N8CC9(C8)CN(C9)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


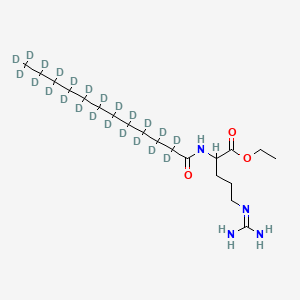

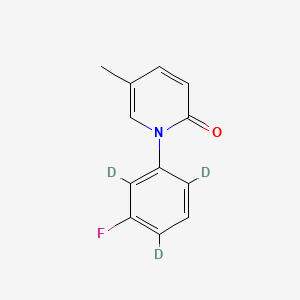
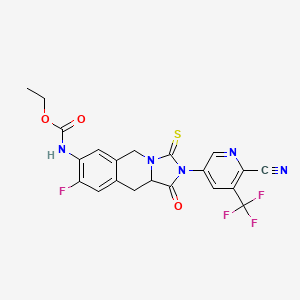
![(1R,14S,15R)-25-methyl-4,25-diazahexacyclo[13.7.3.01,14.03,12.05,10.017,22]pentacosa-3,5,7,9,11,17(22),18,20-octaene-14,20-diol](/img/structure/B12416269.png)
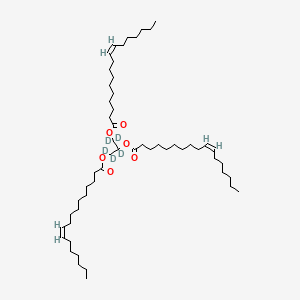

![2,3,5,6-tetradeuterio-4-[2-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B12416285.png)


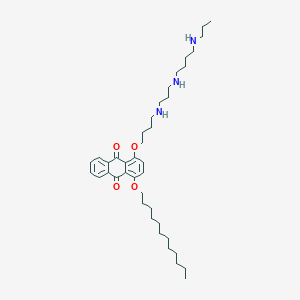
![(2S)-2-N-[(2S)-2-[benzyl(methyl)amino]-3-naphthalen-2-ylpropanoyl]-1-N-(2-nitrophenyl)pyrrolidine-1,2-dicarboxamide](/img/structure/B12416301.png)


